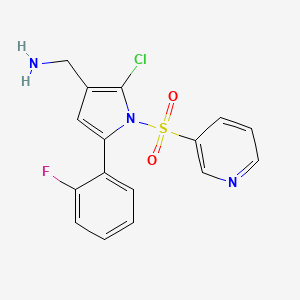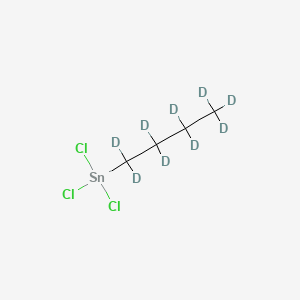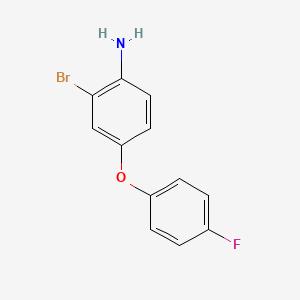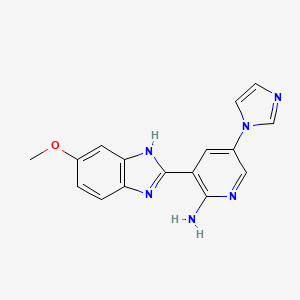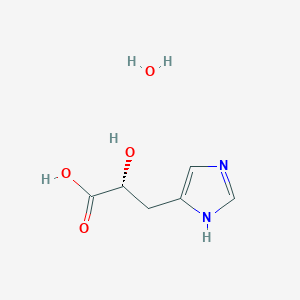
3,5-Dimercaptotyramine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimercaptotyramine hydrochloride is a chemical compound with the molecular formula C8H12ClNOS2. It is a derivative of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine. This compound is characterized by the presence of two mercapto groups (-SH) at the 3 and 5 positions of the tyramine structure, making it a unique and valuable compound in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimercaptotyramine hydrochloride typically involves the introduction of mercapto groups into the tyramine structure. One common method is the reaction of tyramine with thiolating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the mercapto groups. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimercaptotyramine hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiol derivatives.
Substitution: Formation of alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
3,5-Dimercaptotyramine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 3,5-Dimercaptotyramine hydrochloride involves its interaction with various molecular targets. The mercapto groups can form covalent bonds with thiol groups in proteins, affecting their function. This compound can also modulate the activity of enzymes by acting as a competitive inhibitor or activator. The pathways involved include the modulation of redox states and the regulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tyramine: A naturally occurring monoamine compound derived from tyrosine.
3-Methoxytyramine: A metabolite of dopamine with neuromodulatory effects.
4-Hydroxyphenethylamine: Another derivative of tyramine with similar structural features
Uniqueness
3,5-Dimercaptotyramine hydrochloride is unique due to the presence of two mercapto groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in various research applications, particularly in the study of redox biology and enzyme mechanisms .
Eigenschaften
Molekularformel |
C8H12ClNOS2 |
|---|---|
Molekulargewicht |
237.8 g/mol |
IUPAC-Name |
4-(2-aminoethyl)-2,6-bis(sulfanyl)phenol;hydrochloride |
InChI |
InChI=1S/C8H11NOS2.ClH/c9-2-1-5-3-6(11)8(10)7(12)4-5;/h3-4,10-12H,1-2,9H2;1H |
InChI-Schlüssel |
SGLHIJHANFFZOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1S)O)S)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


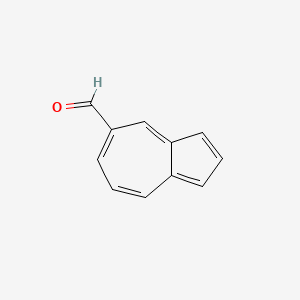
![2-[(3-Aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B13847349.png)
![azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13847357.png)
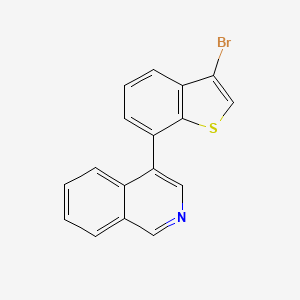
![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
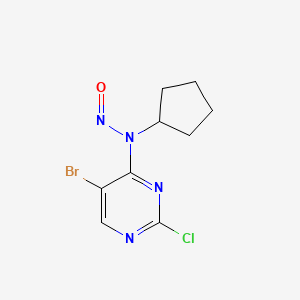
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
